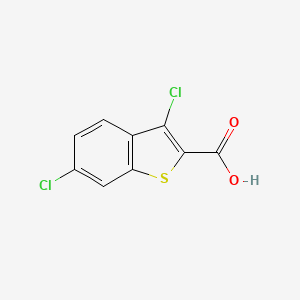

3,6-Dichlor-1-benzothiophen-2-carbonsäure

Übersicht

Beschreibung

3-Methylcholantren ist ein hochkarzinogenes polyzyklisches aromatisches Kohlenwasserstoff. Es entsteht durch die Verbrennung organischer Verbindungen bei sehr hohen Temperaturen. Die Verbindung ist auch unter ihrem IUPAC-Namen bekannt, 3-Methyl-1,2-dihydrobenzo[j]aceanthrylen. Es bildet blassgelbe feste Kristalle, wenn es aus Benzol und Ether kristallisiert .

Wissenschaftliche Forschungsanwendungen

3-Methylcholantren wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen Biochemie und Krebsforschung. Es wird als Positivkontrolle eingesetzt, um bestimmte Arten von Cytochrom-P450-Enzymen zu induzieren. Die Verbindung wird auch verwendet, um die Mechanismen der chemischen Karzinogenese zu untersuchen und die Transformation kultivierter Zellen zu induzieren . Außerdem wird es verwendet, um Fibrosarkome und Hautkarzinome bei Labortieren zu induzieren .

Wirkmechanismus

Der Wirkmechanismus von 3-Methylcholantren beinhaltet seine Bindung an den Arylhydrocarbon-Rezeptor (AhR). Diese Bindung aktiviert den Rezeptor und führt zur Transkription verschiedener Gene, die am Xenobiotika-Stoffwechsel beteiligt sind. Die Verbindung wirkt als Östrogen-Antagonist, indem sie kompetitiv an Östrogenrezeptoren bindet und so die Östrogenexpression reduziert .

Wirkmechanismus

Target of Action

The primary targets of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, are the BCKDC kinase (BDK) and myeloid cell leukemia 1 (Mcl-1) . BDK is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), while Mcl-1 is a member of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis .

Mode of Action

BT2 acts as an inhibitor for both BDK and Mcl-1. It binds to BDK, triggering helix movements in the N-terminal domain, which results in the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) . As for Mcl-1, BT2 acts as a selective inhibitor with a Ki value of 59 µM .

Biochemical Pathways

The binding of BT2 to BDK affects the metabolism of BCAAs by enhancing the activity of the BCKDC . This leads to an increase in the catabolism of BCAAs, which are essential amino acids involved in protein synthesis and energy production . On the other hand, the inhibition of Mcl-1 can lead to the induction of apoptosis, particularly in cancer cells where Mcl-1 is often overexpressed .

Pharmacokinetics

It is soluble in DMSO, which suggests good bioavailability .

Result of Action

The action of BT2 leads to an increase in BCKDC activity and a decrease in plasma BCAA levels . In the context of cancer, the inhibition of Mcl-1 can lead to the induction of apoptosis, potentially reducing the viability of cancer cells .

Action Environment

The efficacy and stability of BT2 can be influenced by various environmental factors. For instance, the compound is stable for 1 year from the date of purchase when supplied and can be stored at -20°C for up to 3 months when dissolved in DMSO . .

Biochemische Analyse

Biochemical Properties

3,6-Dichloro-1-benzothiophene-2-carboxylic acid is an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 . It has also been used as a building block in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) .

Cellular Effects

In cellular contexts, 3,6-Dichloro-1-benzothiophene-2-carboxylic acid has been shown to increase cellular BCKDC activity in cultures (40 μM; MEF & murine hepatocytes) and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .

Molecular Mechanism

The compound acts as an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor (IC50 = 3.19 μM) that induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability than (S)-CPP .

Metabolic Pathways

3,6-Dichloro-1-benzothiophene-2-carboxylic acid is involved in the metabolic pathway of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex

Vorbereitungsmethoden

3-Methylcholantren kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Alkylierung von Benz[a]anthracen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines starken Säurekatalysators wie Aluminiumchlorid (AlCl3) und eines Methylierungsmittels wie Methylchlorid (CH3Cl). Die Reaktion wird unter kontrollierten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

3-Methylcholantren unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution.

Oxidation: Diese Verbindung kann durch starke Oxidationsmittel wie Ozon und Chlorierungsmittel oxidiert werden.

Reduktion: Reduktionsreaktionen von 3-Methylcholantren sind weniger verbreitet, können aber mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) erreicht werden.

Substitution: Die Verbindung kann elektrophile Substitutionsreaktionen eingehen, insbesondere an der Methylgruppe.

Vergleich Mit ähnlichen Verbindungen

3-Methylcholantren ähnelt anderen polyzyklischen aromatischen Kohlenwasserstoffen wie Benzo[a]pyren, Benzanthracen und Chrysen. es ist aufgrund seiner spezifischen Struktur und dem Vorhandensein einer Methylgruppe an der 3-Position einzigartig. Dieser strukturelle Unterschied trägt zu seiner besonderen biologischen Aktivität und seinem kanzerogenen Potenzial bei .

Liste ähnlicher Verbindungen:

- Benzo[a]pyren

- Benzanthracen

- Chrysen

- Phenanthren

Eigenschaften

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHPIJMQJAZYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-94-8 | |

| Record name | 3,6-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

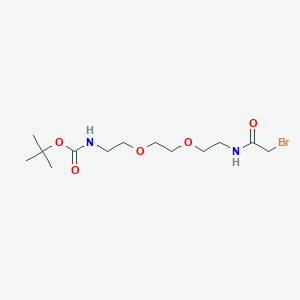

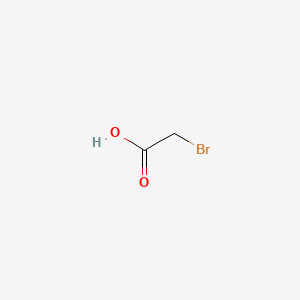

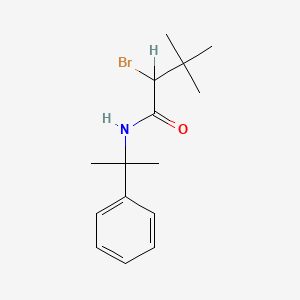

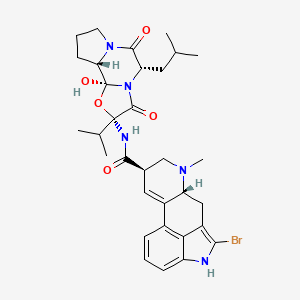

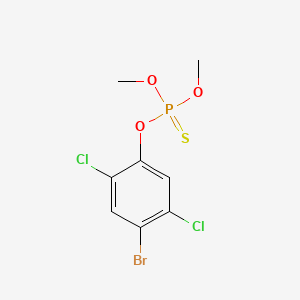

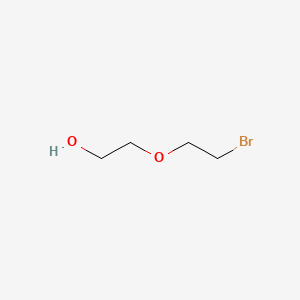

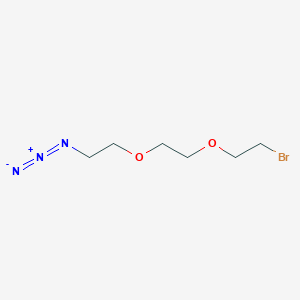

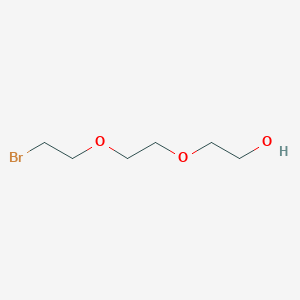

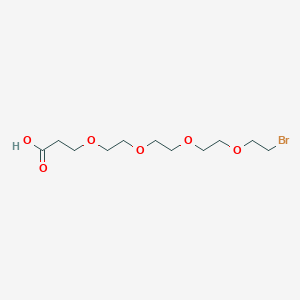

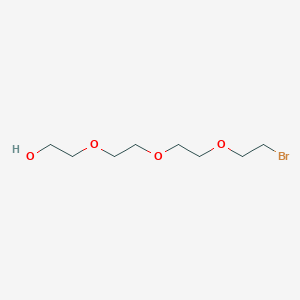

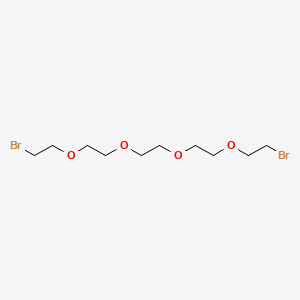

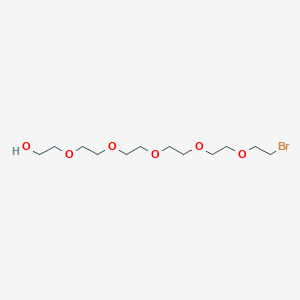

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.